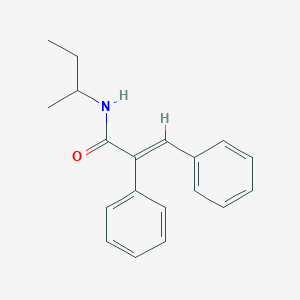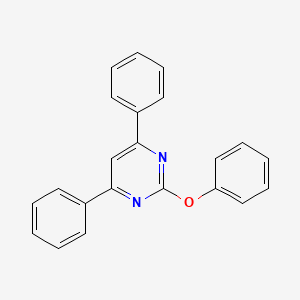![molecular formula C19H16BrNO2 B5300150 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5300150.png)
2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline, also known as BMQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in medicinal chemistry, particularly for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline has been shown to inhibit the AKT/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In addition, 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline has been found to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline in lab experiments is its potent anticancer and anti-inflammatory properties. It has been shown to be effective in inhibiting the growth of various cancer cells and reducing inflammation. However, one limitation of using 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For the study of 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline include investigating its mechanism of action, exploring its potential applications in combination with other agents, developing more water-soluble derivatives, and investigating its potential toxicity.
Synthesis Methods
2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline can be synthesized through a multistep process, which involves the reaction of 2-bromo-5-methoxybenzaldehyde with nitromethane to form 2-bromo-5-methoxy-β-nitrostyrene. The nitrostyrene is then reduced using palladium on carbon to form 2-bromo-5-methoxyphenylethylamine. Finally, the 2-bromo-5-methoxyphenylethylamine is reacted with 8-methoxyquinoline-2-carbaldehyde in the presence of acetic acid to form 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline.
Scientific Research Applications
2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer properties by inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
IUPAC Name |
2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-8-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-22-16-10-11-17(20)14(12-16)7-9-15-8-6-13-4-3-5-18(23-2)19(13)21-15/h3-12H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLAUUSXBDZXBN-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-8-methoxyquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-methylisoxazol-5-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5300086.png)

![ethyl 5-[(benzylamino)carbonyl]-1H-imidazole-4-carboxylate](/img/structure/B5300103.png)
![N-[2-(dimethylamino)-1-methyl-2-oxoethyl]-1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5300105.png)
![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-N-methyl-2-furamide dihydrochloride](/img/structure/B5300121.png)
![N-cyclopropyl-2,4-difluoro-3-methoxy-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5300132.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5300138.png)
![2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5300143.png)
![4-(4-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)butanenitrile](/img/structure/B5300160.png)
![1-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5300166.png)
![3-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5300176.png)
![N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5300178.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5300185.png)